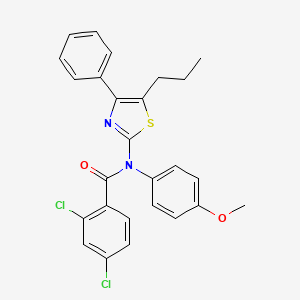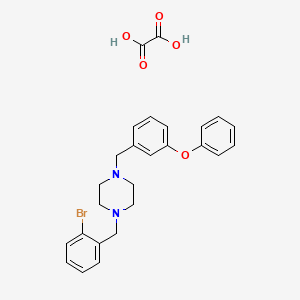![molecular formula C15H21BrClNO2 B4926171 4-[4-(2-bromo-6-chloro-4-methylphenoxy)butyl]morpholine](/img/structure/B4926171.png)
4-[4-(2-bromo-6-chloro-4-methylphenoxy)butyl]morpholine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[4-(2-bromo-6-chloro-4-methylphenoxy)butyl]morpholine, also known as BCI-540, is a synthetic compound that has been widely studied for its potential use in scientific research. This compound belongs to the class of morpholine derivatives and has been found to have various biochemical and physiological effects.
作用機序
The mechanism of action of 4-[4-(2-bromo-6-chloro-4-methylphenoxy)butyl]morpholine is not fully understood, but it is believed to involve the modulation of glutamate receptors. Glutamate is a neurotransmitter that is involved in various processes in the brain, including memory and learning. 4-[4-(2-bromo-6-chloro-4-methylphenoxy)butyl]morpholine has been shown to enhance the activity of N-methyl-D-aspartate (NMDA) receptors, which are critical for long-term potentiation.
Biochemical and Physiological Effects:
In addition to its effects on memory and learning, 4-[4-(2-bromo-6-chloro-4-methylphenoxy)butyl]morpholine has been found to have various other biochemical and physiological effects. It has been shown to increase the release of acetylcholine, a neurotransmitter that is involved in various cognitive processes. 4-[4-(2-bromo-6-chloro-4-methylphenoxy)butyl]morpholine has also been found to have antioxidant properties, which may be beneficial in the treatment of neurodegenerative diseases.
実験室実験の利点と制限
One of the main advantages of 4-[4-(2-bromo-6-chloro-4-methylphenoxy)butyl]morpholine is its ability to enhance long-term potentiation, which makes it a valuable tool for studying memory and learning. However, there are also some limitations to using 4-[4-(2-bromo-6-chloro-4-methylphenoxy)butyl]morpholine in lab experiments. For example, it has been found to have a short half-life, which may limit its effectiveness in some experiments. Additionally, the exact mechanism of action of 4-[4-(2-bromo-6-chloro-4-methylphenoxy)butyl]morpholine is not fully understood, which may make it difficult to interpret some experimental results.
将来の方向性
There are many potential future directions for research on 4-[4-(2-bromo-6-chloro-4-methylphenoxy)butyl]morpholine. One area of interest is the development of more potent and selective compounds that target glutamate receptors. Another area of research is the use of 4-[4-(2-bromo-6-chloro-4-methylphenoxy)butyl]morpholine in the treatment of neurodegenerative diseases, such as Alzheimer's disease. Additionally, 4-[4-(2-bromo-6-chloro-4-methylphenoxy)butyl]morpholine may be useful in the study of other cognitive processes, such as attention and perception.
Conclusion:
In conclusion, 4-[4-(2-bromo-6-chloro-4-methylphenoxy)butyl]morpholine is a synthetic compound that has been widely studied for its potential use in scientific research. It has been found to have various biochemical and physiological effects, including the enhancement of long-term potentiation and the modulation of glutamate receptors. While there are some limitations to using 4-[4-(2-bromo-6-chloro-4-methylphenoxy)butyl]morpholine in lab experiments, it remains a valuable tool for studying memory and learning. There are also many potential future directions for research on 4-[4-(2-bromo-6-chloro-4-methylphenoxy)butyl]morpholine, which may lead to new insights into the mechanisms of cognitive processes and the development of new treatments for neurodegenerative diseases.
合成法
The synthesis of 4-[4-(2-bromo-6-chloro-4-methylphenoxy)butyl]morpholine involves the reaction of 2-bromo-6-chloro-4-methylphenol with 4-(chloromethyl)morpholine in the presence of a base. The resulting product is then treated with butyl bromide to obtain 4-[4-(2-bromo-6-chloro-4-methylphenoxy)butyl]morpholine. This method has been reported to yield a high purity product and has been used in various studies.
科学的研究の応用
4-[4-(2-bromo-6-chloro-4-methylphenoxy)butyl]morpholine has been studied extensively for its potential use in scientific research. It has been found to have various applications in the field of neuroscience, particularly in the study of memory and learning. 4-[4-(2-bromo-6-chloro-4-methylphenoxy)butyl]morpholine has been shown to enhance long-term potentiation, a process that is critical for memory formation. It has also been found to improve cognitive function in animal models of Alzheimer's disease.
特性
IUPAC Name |
4-[4-(2-bromo-6-chloro-4-methylphenoxy)butyl]morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21BrClNO2/c1-12-10-13(16)15(14(17)11-12)20-7-3-2-4-18-5-8-19-9-6-18/h10-11H,2-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUOPKCFTFFSNPG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)Br)OCCCCN2CCOCC2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21BrClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[4-(2-Bromo-6-chloro-4-methylphenoxy)butyl]morpholine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[(3,5-dichloro-2-methoxyphenyl)(4-methyl-2-oxido-1,3,2-dioxaphosphinan-2-yl)methyl]-3-(trifluoromethyl)aniline](/img/structure/B4926096.png)
![N-{4-[(4-benzyl-1-piperidinyl)carbonyl]-1-phenyl-1H-pyrazol-5-yl}-2-fluorobenzamide](/img/structure/B4926101.png)

![1-[(2,5-dimethylphenyl)sulfonyl]-N-(2-hydroxyphenyl)-4-piperidinecarboxamide](/img/structure/B4926125.png)
![2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)-N-[4-(4-morpholinyl)phenyl]acetamide](/img/structure/B4926142.png)
![(2-oxido-1,2,5-oxadiazole-3,4-diyl)bis[(4-methyl-1,2,5-oxadiazol-3-yl)methanone]](/img/structure/B4926146.png)
![8-[3-(2-isopropoxyphenoxy)propoxy]quinoline](/img/structure/B4926147.png)

![3-({[2-(3,4-dimethoxyphenyl)ethyl]amino}carbonyl)spiro[bicyclo[2.2.1]heptane-7,1'-cyclopropane]-5-ene-2-carboxylic acid](/img/structure/B4926162.png)


![N-[2-(3,4-dichlorophenyl)-1,3-benzoxazol-5-yl]-2-fluorobenzamide](/img/structure/B4926179.png)
